2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide is a chemical compound that has been widely researched for its potential applications in scientific research. This compound is also known as CDMT and is used as a coupling agent in peptide synthesis.
Scientific Research Applications
2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide has been extensively used in scientific research, particularly in the field of peptide synthesis. It is used as a coupling agent for the activation of carboxyl groups in peptides, which facilitates the formation of peptide bonds. CDMT has also been used in the synthesis of cyclic peptides, which have potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide involves the activation of carboxyl groups in peptides, which facilitates the formation of peptide bonds. This compound acts as a coupling agent by forming an active ester intermediate, which reacts with the amino group of the incoming amino acid to form a peptide bond.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide has no known biochemical or physiological effects. It is used solely as a chemical reagent in scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide as a coupling agent in peptide synthesis is its high coupling efficiency. It also has a low tendency to racemize amino acids during peptide bond formation. However, one of the limitations of using CDMT is its relatively high cost compared to other coupling agents.
Future Directions
There are several future directions for the research and development of 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide. One potential direction is the development of more efficient and cost-effective synthesis methods for this compound. Another possible direction is the exploration of its potential applications in the synthesis of other bioactive compounds, such as peptidomimetics and small molecule inhibitors. Additionally, further research could be conducted to investigate the potential of CDMT in the synthesis of cyclic peptides with improved pharmacological properties.
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(oxolan-2-ylmethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-10-7-14(8-11(2)15(10)17)21-12(3)16(19)18-9-13-5-4-6-20-13/h7-8,12-13H,4-6,9H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDJKPXUJSTALD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NCC2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49716922 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(oxolan-2-ylmethyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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